molecular formula C25H24FN3O3S B415169 ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B415169
M. Wt: 465.5g/mol
InChI Key: PYMBJAJLSSHUPW-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound. It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-a]pyrimidine core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the intermediate compound.

    Dimethylamino group addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine for nucleophilic substitution, fluorobenzene derivatives for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidines with various functional groups.

Scientific Research Applications

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring The presence of different substituents can lead to variations in their chemical properties, biological activities, and potential applications

Properties

Molecular Formula

C25H24FN3O3S

Molecular Weight

465.5g/mol

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24FN3O3S/c1-5-32-24(31)21-15(2)27-25-29(22(21)17-8-12-19(13-9-17)28(3)4)23(30)20(33-25)14-16-6-10-18(26)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+

InChI Key

PYMBJAJLSSHUPW-XSFVSMFZSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)F)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)F)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.